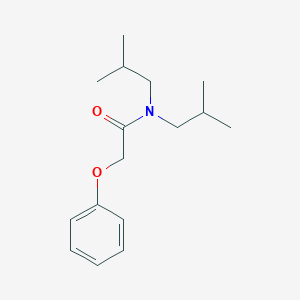![molecular formula C23H24N6O3S2 B263200 1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B263200.png)
1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone, commonly known as BMTSA, is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of BMTSA involves the formation of a covalent bond between the sulfhydryl group of a protein and the sulfur atom of BMTSA. This covalent bond formation results in the modification of the protein's structure and function. BMTSA has been shown to selectively modify cysteine residues in proteins, and this modification can affect the protein's enzymatic activity, substrate binding, and protein-protein interactions.
Biochemical and Physiological Effects
BMTSA has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have shown that BMTSA can inhibit the activity of several enzymes that contain sulfhydryl groups, including thioredoxin reductase and glutathione reductase. BMTSA has also been shown to induce apoptosis in cancer cells by modifying the sulfhydryl groups of proteins involved in the regulation of apoptosis.
実験室実験の利点と制限
BMTSA has several advantages and limitations for laboratory experiments. One advantage is its selectivity for sulfhydryl groups, which allows for the specific modification of proteins containing these functional groups. Another advantage is its stability, which allows for the long-term storage of the compound. However, one limitation is the potential for off-target effects, as BMTSA may modify other functional groups in addition to sulfhydryl groups. Another limitation is the potential for toxicity, as BMTSA has been shown to induce apoptosis in cancer cells.
将来の方向性
There are several future directions for BMTSA research. One direction is the development of new synthetic methods for BMTSA and its analogs, which may have improved selectivity and potency. Another direction is the identification of new biological targets for BMTSA, which may have important roles in various disease processes. Finally, the development of BMTSA-based probes for imaging and diagnostic applications may have significant clinical applications.
Conclusion
In conclusion, BMTSA is a chemical compound with potential applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for BMTSA research have been discussed in this paper. BMTSA has shown promise as a chemical probe for studying the role of sulfhydryl groups in biological systems, and further research is needed to fully understand its potential applications.
合成法
The synthesis of BMTSA involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 4-methoxyphenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with thiosemicarbazide to form 1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone. The synthesis of BMTSA has been reported in several published research papers, and the purity of the compound has been confirmed using various analytical techniques.
科学的研究の応用
BMTSA has potential applications in scientific research as a chemical probe for studying the role of sulfhydryl groups in biological systems. Sulfhydryl groups are important functional groups in proteins and enzymes, and their oxidation or reduction can have significant effects on protein structure and function. BMTSA has been shown to selectively modify sulfhydryl groups in proteins, and this property can be used to study the role of sulfhydryl groups in various biological processes.
特性
分子式 |
C23H24N6O3S2 |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
1,3-bis[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C23H24N6O3S2/c1-28-20(15-5-9-18(31-3)10-6-15)24-26-22(28)33-13-17(30)14-34-23-27-25-21(29(23)2)16-7-11-19(32-4)12-8-16/h5-12H,13-14H2,1-4H3 |
InChIキー |
XGFHFLOZMFASNH-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
正規SMILES |
CN1C(=NN=C1SCC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)

![5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide](/img/structure/B263133.png)
![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile](/img/structure/B263136.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)
![Methyl 2-[(2-{[(4-chloro-1-hydroxy-2-naphthyl)methyl]amino}-2-oxoethyl)sulfanyl]benzoate](/img/structure/B263143.png)
![Methyl 2-{[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]sulfanyl}benzoate](/img/structure/B263146.png)
![Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate](/img/structure/B263148.png)